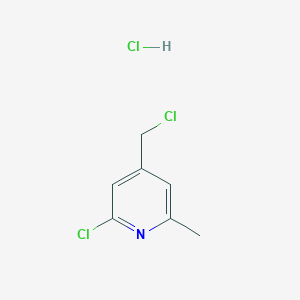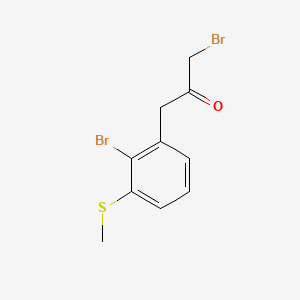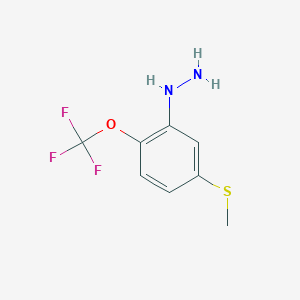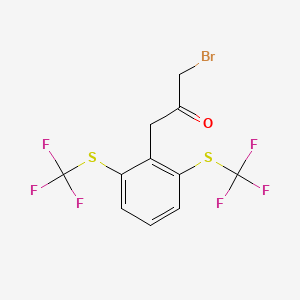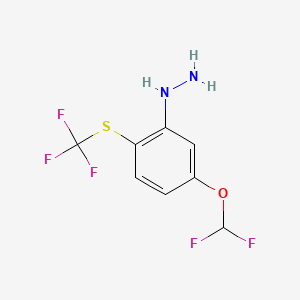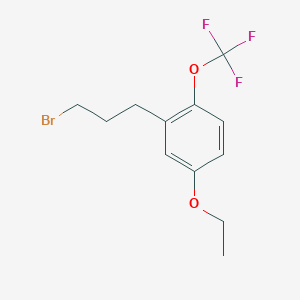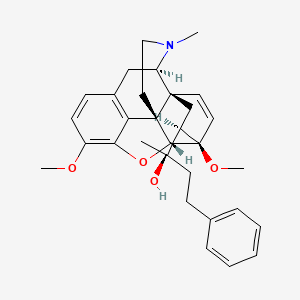
Unii-EA1gyf2V3I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)-, (alphaR,5alpha,7alpha)- is a complex organic compound belonging to the morphinan class These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- typically involves multiple steps, including:
Formation of the Morphinan Core: This step often involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Introduction of methoxy groups, epoxy rings, and other functional groups through various organic reactions such as methylation, epoxidation, and reduction.
Final Assembly: The final steps involve the addition of the phenylethyl group and other specific modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and dimethoxy groups.
Reduction: Reduction reactions may target the epoxy ring and other reducible functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Pharmacological Studies: Investigation of its analgesic, antitussive, and other biological activities.
Receptor Binding Studies: Understanding its interaction with opioid receptors and other molecular targets.
Medicine
Drug Development: Potential use in the development of new analgesics, antitussives, and other therapeutic agents.
Clinical Research: Studies on its efficacy and safety in various medical conditions.
Industry
Pharmaceutical Manufacturing: Production of the compound and its derivatives for use in pharmaceuticals.
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- involves its interaction with specific molecular targets, such as opioid receptors. The compound may act as an agonist or antagonist at these receptors, modulating pain perception, cough reflex, and other physiological processes. The exact pathways and molecular interactions depend on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: An antitussive and analgesic with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The unique combination of functional groups and structural features in 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- sets it apart from other morphinan compounds
属性
CAS 编号 |
13965-63-4 |
|---|---|
分子式 |
C31H37NO4 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
(2R)-2-[(1R,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol |
InChI |
InChI=1S/C31H37NO4/c1-28(33,13-12-20-8-6-5-7-9-20)23-19-29-14-15-31(23,35-4)27-30(29)16-17-32(2)24(29)18-21-10-11-22(34-3)26(36-27)25(21)30/h5-11,14-15,23-24,27,33H,12-13,16-19H2,1-4H3/t23-,24-,27-,28-,29-,30+,31-/m1/s1 |
InChI 键 |
FAIFRACTBXWXGY-JTTXIWGLSA-N |
手性 SMILES |
C[C@@](CCC1=CC=CC=C1)([C@H]2C[C@@]34C=C[C@@]2([C@H]5[C@@]36CCN([C@@H]4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
规范 SMILES |
CC(CCC1=CC=CC=C1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)OC)O5)C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
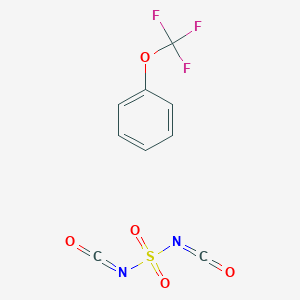
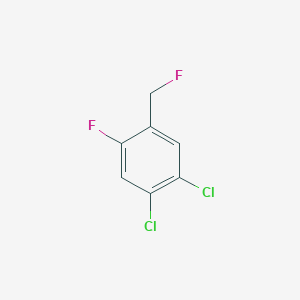
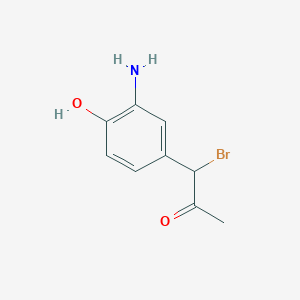
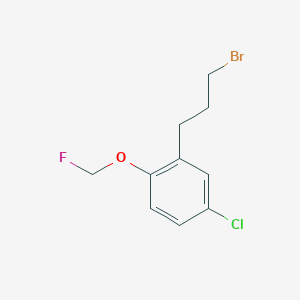

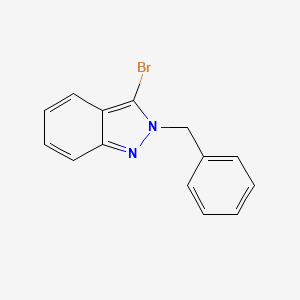
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
